molecular formula C22H21FN6O B10914904 6-cyclopropyl-1-(2-fluorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(2-fluorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914904
M. Wt: 404.4 g/mol
InChI Key: YZRQENITHHTWHK-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-(2-fluorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-(2-fluorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopropyl and fluorophenyl groups, and the final coupling with the pyrazolyl-propan-2-yl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-(2-fluorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-cyclopropyl-1-(2-fluorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(2-fluorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents on the core structure. Examples include:

  • 6-cyclopropyl-1-(2-chlorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-cyclopropyl-1-(2-methylphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of 6-cyclopropyl-1-(2-fluorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets or improve its metabolic stability.

Properties

Molecular Formula

C22H21FN6O

Molecular Weight

404.4 g/mol

IUPAC Name

6-cyclopropyl-1-(2-fluorophenyl)-N-(1-pyrazol-1-ylpropan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21FN6O/c1-14(13-28-10-4-9-24-28)26-22(30)16-11-19(15-7-8-15)27-21-17(16)12-25-29(21)20-6-3-2-5-18(20)23/h2-6,9-12,14-15H,7-8,13H2,1H3,(H,26,30)

InChI Key

YZRQENITHHTWHK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)NC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5

Origin of Product

United States

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